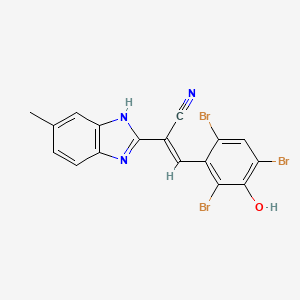
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key regulator of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various cellular processes.
Wirkmechanismus
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide is a potent and selective inhibitor of PKA. It binds to the catalytic subunit of PKA and prevents its activation by cyclic AMP (cAMP). PKA is activated by cAMP, which binds to the regulatory subunit of PKA and causes the catalytic subunit to dissociate and become active. This compound prevents this activation by binding to the catalytic subunit and preventing its dissociation from the regulatory subunit.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of cellular proteins, including ion channels, transcription factors, and enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells and to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide in lab experiments is its potency and selectivity for PKA. It is a highly specific inhibitor of PKA and does not affect other kinases. This makes it a useful tool for studying the role of PKA in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. It has been shown to inhibit other kinases at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide. One area of interest is the role of PKA in cancer. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in some cancer cells, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the role of PKA in neurodegenerative diseases. PKA has been implicated in the regulation of neuronal survival and synaptic plasticity, and this compound has been used to study the effects of PKA inhibition on these processes. Finally, there is interest in developing more potent and selective inhibitors of PKA, which could be useful for studying the role of PKA in various cellular processes and for developing new therapies for diseases.
Synthesemethoden
The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The first step is the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the corresponding amide. The amide is then sulfonated using chlorosulfonic acid to give this compound (this compound).
Wissenschaftliche Forschungsanwendungen
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of PKA in various cellular processes. PKA is known to be involved in the regulation of metabolism, gene expression, and cell growth, and this compound has been used to study the effects of PKA inhibition on these processes. This compound has also been used to study the role of PKA in signal transduction pathways and in the regulation of ion channels.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-7-6-14(10-15(16)17(18)20)24(21,22)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNIIJYIYGWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)

![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5343476.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5343483.png)

![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5343538.png)